![molecular formula C48H74O15 B1236109 Unii-fuj4Z758WB CAS No. 65195-57-5](/img/structure/B1236109.png)
Unii-fuj4Z758WB
Overview
Description
“Unii-fuj4Z758WB” is also known as Avermectin B2A . It has the molecular formula C48H74O15 . This chemical substance has been recently discovered and is gaining interest in the scientific community.
Molecular Structure Analysis
The molecular formula of “Unii-fuj4Z758WB” is C48H74O15 . The molecular weight is 891.1 g/mol.Scientific Research Applications
Agricultural Pesticide
Avermectin B2a is widely used as an agricultural pesticide due to its potent anthelmintic and insecticidal properties. It’s particularly effective against a range of nematodes and arthropod pests . The compound operates by enhancing the effects of glutamate on the gated chloride channels specific to invertebrates, leading to paralysis and death of the target pests .
Veterinary Medicine
In veterinary medicine, Avermectin B2a serves as a dewormer and is used to treat parasitic infections in animals. It’s effective against internal parasites such as gastrointestinal roundworms and lungworms, as well as external parasites like mites and lice .
Anticancer Research
Research has indicated that Avermectin B2a exhibits potential anticancer properties. It’s being studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for cancer therapy research .
Antiviral Applications
Avermectin B2a has shown promise in antiviral research. Its mechanism of action may interfere with the replication of certain viruses, offering a potential pathway for the development of antiviral drugs .
Treatment of Metabolic Disorders
The compound is also being explored for its therapeutic effects in treating various metabolic disorders. This includes research into its potential use in managing conditions like diabetes .
Pesticide Derivative Development
Avermectin B2a is used as a starting material for synthesizing novel pesticide derivatives. These derivatives are designed to have improved efficacy and safety profiles, expanding the utility of Avermectin B2a in pest management .
Mechanism of Action
Target of Action
Avermectin B2a primarily targets the muscle and nerve cells of invertebrates . It specifically interacts with the invertebrate-specific gated chloride channels . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
Avermectin B2a works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It achieves this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This amplification disrupts the normal functioning of the muscle and nerve cells, leading to paralysis and death of the invertebrate .
Biochemical Pathways
Avermectin B2a is a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil . It is part of a group of drugs that includes eight different structures, including ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . These structures are divided into four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b) .
Pharmacokinetics
Avermectin B2a is poorly soluble in water . Approximately 50% of ivermectin, a related compound, takes less than 6 hours to dissolve in water, while 90% of the drug takes more than 16.8 days to dissolve . This low solubility affects the bioavailability of the compound .
Result of Action
The primary result of Avermectin B2a’s action is the paralysis and death of invertebrates . This is due to the disruption of electrical impulse transmission in the muscle and nerves of invertebrates . Avermectin B2a is generally used as a pesticide for the treatment of pests and parasitic worms due to its anthelmintic and insecticidal properties .
Action Environment
The action of Avermectin B2a is influenced by environmental factors such as pH . Specifically, at pH values of 3, 5, 7, and 9, the release of Avermectin B2a showed a two-stage trend, with a significant release (60%) being observed in the initial stage (within 24 hours), followed by a continuous and slow release (cumulative release >80%) with no significant differences in release trends between pH conditions .
properties
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24-,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGATOJEFAKFBK-PDVFGPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860913 | |
Record name | Avermectin B2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avermectin B2a | |
CAS RN |
65195-57-5, 135680-93-2 | |
Record name | Avermectin B2a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avermectin B2a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-epi-Avm B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin B2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65195-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVERMECTIN B2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUJ4Z758WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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